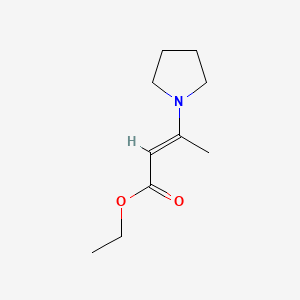
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is an organic compound characterized by the presence of a pyrrolidine ring attached to a but-2-enoate ester
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate can be achieved through the reaction of pyrrolidine with acetoacetic acid ethyl ester. This reaction typically requires the presence of p-toluenesulfonic acid monohydrate as a catalyst and benzene as a solvent. The reaction is conducted at a temperature of 98°C for approximately 8 hours, yielding the desired product with a 75% yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(pyrrolidin-1-yl)propanoate
- Ethyl 3-(pyrrolidin-1-yl)butanoate
- Ethyl 3-(pyrrolidin-1-yl)pentanoate
Uniqueness
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is unique due to the presence of the (E)-configuration, which can influence its reactivity and interactions with biological targets. The specific arrangement of the pyrrolidine ring and the ester group also contributes to its distinct chemical and physical properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate involves the reaction of ethyl acetoacetate with pyrrolidine followed by dehydration of the resulting intermediate.", "Starting Materials": [ "Ethyl acetoacetate", "Pyrrolidine", "Sodium ethoxide", "Sulfuric acid", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in dry ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add pyrrolidine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Allow the reaction mixture to cool and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the desired product, (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate." ] } | |
CAS-Nummer |
2723-42-4 |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
MSOQKPXSIHLODG-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/N1CCCC1 |
SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Kanonische SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


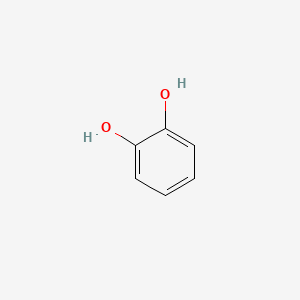

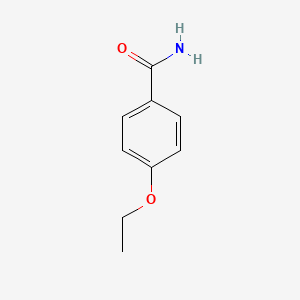
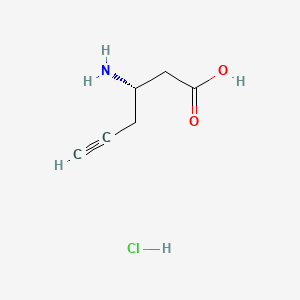
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B3422857.png)
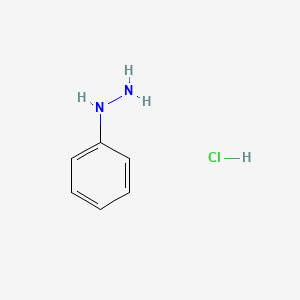



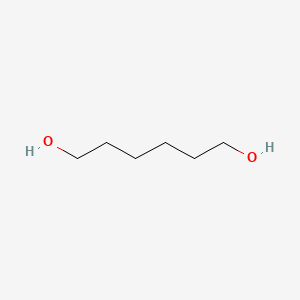

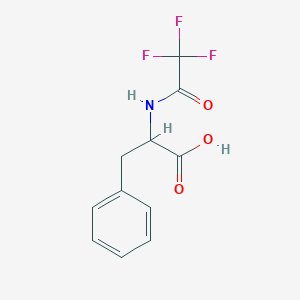
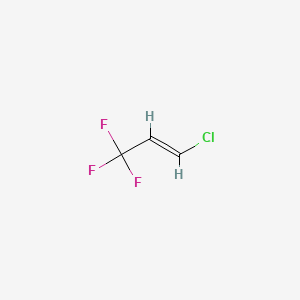
![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)
